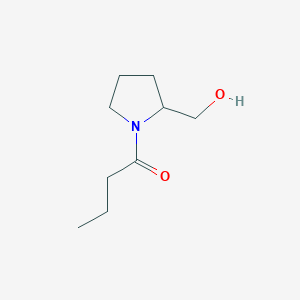
1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one is an organic compound that features a pyrrolidine ring, a common structural motif in medicinal chemistry. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the hydroxymethyl group and the butanone moiety adds to its versatility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the ring construction from acyclic precursors, which involves the cyclization of suitable intermediates under specific conditions . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, influencing their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing binding affinity . The butanone moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2-one: A structurally related compound with a lactam ring.
Pyrrolidine-2,5-dione: Another derivative with two carbonyl groups in the ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness: 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one is unique due to the presence of both the hydroxymethyl and butanone groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
1-[2-(hydroxymethyl)pyrrolidin-1-yl]butan-1-one |
InChI |
InChI=1S/C9H17NO2/c1-2-4-9(12)10-6-3-5-8(10)7-11/h8,11H,2-7H2,1H3 |
InChI-Schlüssel |
NQFJEGKDDBXPQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)N1CCCC1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


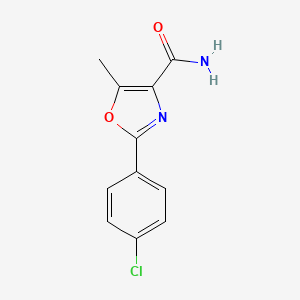
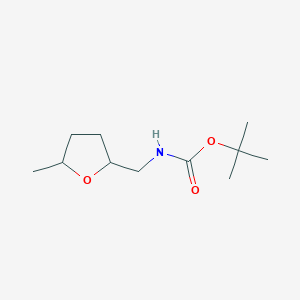
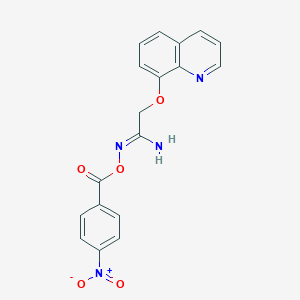
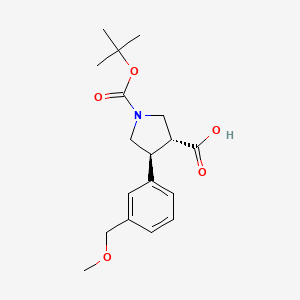
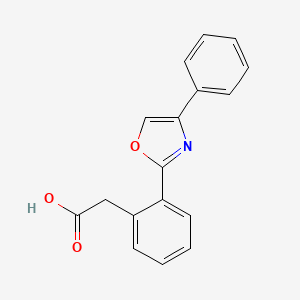
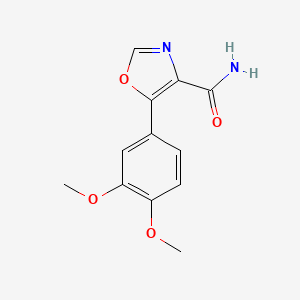
![1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12888361.png)

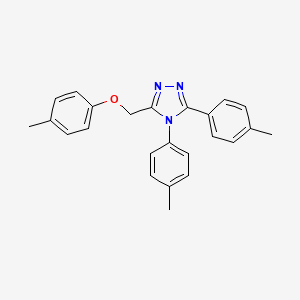
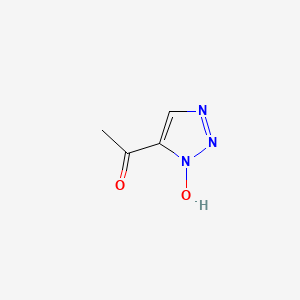
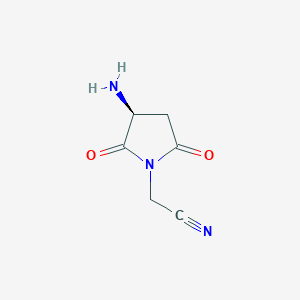

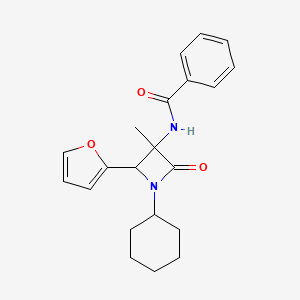
![Copper tris[tris(2-methylphenyl)phosphine]-](/img/structure/B12888394.png)
